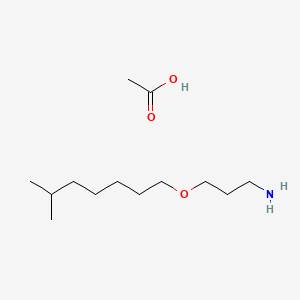

3-(Isooctyloxy)propylammonium acetate

Description

General Classification and Structural Context of Long-Chain Ammonium (B1175870) Salts

Long-chain ammonium salts are a class of organic compounds structurally defined by a hydrophilic ammonium head group and a long, hydrophobic alkyl chain. This amphiphilic nature is the foundation of their utility as surfactants. These salts are broadly categorized based on the number of organic substituents attached to the nitrogen atom.

Primary (1°), Secondary (2°), and Tertiary (3°) Amine Salts: These are formed by the protonation of primary, secondary, and tertiary amines, respectively. The nitrogen atom in these salts is bonded to one, two, or three organic groups, in addition to hydrogen atoms, and carries a positive charge.

Quaternary Ammonium (Quat) Salts: In these compounds, the central nitrogen atom is bonded to four organic groups, resulting in a permanent positive charge that is independent of the solution's pH. wikipedia.org Quaternary ammonium salts with long alkyl chains are particularly noted for their surfactant properties. doubtnut.com

The general structure can be visualized as a cationic head attached to a long, nonpolar tail. For instance, in 3-(Isooctyloxy)propylammonium acetate (B1210297), the protonated aminopropyl group constitutes the hydrophilic head, while the isooctyloxy group forms the hydrophobic tail.

| Classification | General Structure (R = Alkyl/Aryl) | Description |

| Primary Amine Salt | [RNH3]+ X- | Formed from a primary amine reacting with an acid. |

| Secondary Amine Salt | [R2NH2]+ X- | Formed from a secondary amine reacting with an acid. |

| Tertiary Amine Salt | [R3NH]+ X- | Formed from a tertiary amine reacting with an acid. |

| Quaternary Ammonium Salt | [R4N]+ X- | Nitrogen atom is bonded to four organic groups. wikipedia.orgdoubtnut.com |

Academic Significance of Amphiphilic Ether-Amine Based Compounds

The combination of an ether linkage and an amine group within an amphiphilic structure imparts unique functionalities that are of significant academic interest. The ether group enhances chemical stability and can influence the compound's solubility and conformational flexibility, while the amine group provides a site for protonation, electrostatic interactions, and further functionalization.

Research has demonstrated the importance of these compounds in various domains:

Materials Science: Amphiphilic poly(ether amine) derivatives are used in the synthesis of advanced polymers and materials, such as soft elastomers with high swellability in both aqueous and organic solvents. mdpi.com These materials are promising for applications like adsorbent nanocomposites. mdpi.com

Polymer Chemistry: The unique reactivity of ether amines is utilized in "click" polymerization processes to create novel polymer architectures, including amphiphilic homopolymers. researchgate.net These reactions can often be performed under environmentally benign conditions, such as in water at room temperature. researchgate.net

Biomedical Applications: The ability of amphiphilic copolymers to mimic the structure of antimicrobial peptides has led to their investigation as a new class of antimicrobial materials. rsc.org Their design often incorporates cationic amine groups and hydrophobic domains to effectively disrupt microbial membranes. rsc.org

Current Research Landscape Pertaining to Protonated Amine Salts and Their Derivatives

The study of protonated amine salts is an active field, with research focusing on their behavior at interfaces, their role in atmospheric chemistry, and their application in materials engineering. A significant area of investigation is understanding the protonation state of amines at interfaces, such as the air-water interface. Studies have shown that increasing ionic strength can facilitate the protonation of primary amine headgroups. figshare.com

Recent research highlights include:

Interfacial Chemistry: Advanced spectroscopic techniques are used to probe the orientation of water molecules near charged amine monolayers, providing insight into the surface charge. figshare.com Research has also focused on the mechanism of interfacial protonation to enhance the positive charge of membranes for applications like ion separation. acs.org

Atmospheric Science: The conversion of atmospheric amines to ammonium salts at the air-particle interface is a critical process in new particle formation. acs.org Computational studies are exploring the kinetics and mechanisms of these reactions, revealing that they can occur on picosecond timescales in the presence of acids like sulfuric acid. acs.org

Solvent Extraction: Protonated amines are being investigated as efficient extractants in systems like ionic liquids for separating valuable elements, such as uranium, from aqueous solutions. mdpi.com Spectroscopic analyses are employed to understand the extraction mechanism and the composition of the extracted metal complexes. mdpi.com

Fundamental Research Challenges and Opportunities for 3-(Isooctyloxy)propylammonium Acetate

While this compound is utilized in several industrial applications as a surface-active agent, viscosity adjustor, and intermediate, a significant gap exists in the fundamental scientific literature regarding its specific physicochemical properties and behavior. nih.gov This lack of foundational research presents both challenges and substantial opportunities.

Challenges:

Limited Data: There is a scarcity of published academic research detailing its self-assembly behavior (e.g., critical micelle concentration), interfacial properties, and interactions with other molecules.

Predictive Modeling: The absence of experimental data hinders the development and validation of accurate computational models to predict its behavior in complex formulations.

Opportunities for Research:

Self-Assembly and Phase Behavior: A systematic investigation into the self-assembly of this compound in aqueous solutions would be highly valuable. mdpi.com Understanding how factors like concentration, temperature, and ionic strength influence the formation of micelles or other aggregate structures could unlock new applications. mdpi.comchalmers.se

Interfacial Science: Characterizing its adsorption kinetics and the structure of the monolayer it forms at various interfaces (e.g., air-water, oil-water) would provide crucial insights for its role as an emulsifier and corrosion inhibitor.

Formulation Science: Given its amphiphilic nature, there is an opportunity to explore its potential as a nanocarrier for the solubilization and delivery of hydrophobic active ingredients in pharmaceutical or agrochemical formulations. nih.gov

Structure-Property Relationships: A comparative study with other alkylammonium salts, varying the alkyl chain structure (e.g., linearity, branching) and the counter-ion, would help establish clear structure-activity relationships, guiding the design of next-generation surfactants. nih.gov

Theoretical Frameworks for Understanding Ionic and Interfacial Behavior of Alkylammonium Systems

To understand and predict the behavior of alkylammonium salts like this compound, researchers employ a range of theoretical and computational frameworks. These models operate at different scales to capture the complex interplay of forces governing ionic and interfacial phenomena.

Poisson-Boltzmann (PB) Theory: This mean-field theory is a cornerstone for describing the distribution of ions and the electric potential near a charged surface. wikipedia.org The PB equation has been successfully applied to explain the protonation behavior of amine groups at interfaces, linking the surface potential to the local concentration of hydronium ions. figshare.comaps.orgnih.gov While powerful, its applicability is best suited for systems with low to moderate surface potentials and univalent salt concentrations. wikipedia.org

Molecular Dynamics (MD) Simulations: MD simulations provide an atomistic-level view of molecular systems, allowing researchers to study the dynamic behavior of surfactants and their interactions with solvent molecules and other species. ulisboa.pt Explicit water MD simulations have been used to investigate the interaction of alkylammonium ions with various counterions, revealing affinities and coordination structures. doaj.orgarxiv.org These simulations are invaluable for probing the structure of interfacial layers and understanding the molecular-level details of adsorption and self-assembly. ulisboa.ptfigshare.com

Quantum Chemical Calculations: For a detailed understanding of reaction mechanisms, such as the protonation of amines, quantum chemical calculations are employed. These methods can elucidate the electronic structure and energetics of reactions, as demonstrated in studies of the rapid conversion of amines to ammonium salts at the air-particle interface. acs.org

These theoretical approaches, often used in combination, provide a powerful toolkit for interpreting experimental data and guiding the design of new amphiphilic molecules with tailored properties.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 68379-12-4 | lookchem.com |

| Molecular Formula | C13H29NO3 | LookChem |

| Molecular Weight | 247.37 g/mol | LookChem |

| Boiling Point | 262.4°C at 760 mmHg | LookChem |

| Flash Point | 96.1°C | LookChem |

| Vapor Pressure | 0.0109 mmHg at 25°C | LookChem |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

68379-12-4 |

|---|---|

Molecular Formula |

C13H29NO3 |

Molecular Weight |

247.37 g/mol |

IUPAC Name |

acetic acid;3-(6-methylheptoxy)propan-1-amine |

InChI |

InChI=1S/C11H25NO.C2H4O2/c1-11(2)7-4-3-5-9-13-10-6-8-12;1-2(3)4/h11H,3-10,12H2,1-2H3;1H3,(H,3,4) |

InChI Key |

GSIAFAPJNSNMOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCOCCCN.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 3 Isooctyloxy Propylammonium Acetate

Synthesis of Precursor Ether Amines

The primary precursor for the target compound is 3-(isooctyloxy)propylamine. Its synthesis is typically achieved through a two-stage process: the formation of an ether linkage via cyanoethylation, followed by the reduction of a nitrile group to incorporate the primary amine functionality.

The formation of the ether linkage in the precursor molecule is commonly accomplished through a base-catalyzed Michael addition, specifically known as cyanoethylation. In this reaction, an alcohol is reacted with an α,β-unsaturated nitrile. google.com For the synthesis of 3-(isooctyloxy)propylamine, isooctyl alcohol is reacted with acrylonitrile (B1666552).

The reaction is initiated by a base (such as an alkali metal hydroxide) which deprotonates the isooctyl alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the β-carbon of the acrylonitrile molecule, which is electron-deficient due to the electron-withdrawing nature of the nitrile group. The resulting intermediate is then protonated by the solvent or a proton source to yield the ether nitrile, 3-(isooctyloxy)propionitrile. google.com This method is highly efficient for creating the C-O-C ether bond. organic-chemistry.org

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Sodium Hydroxide | Potassium Hydroxide | Triton B |

| Temperature (°C) | 40-50 | 50-60 | 45-55 |

| Reactant Ratio (Alcohol:Acrylonitrile) | 1:1.1 | 1:1.05 | 1:1.1 |

| Reaction Time (hours) | 2-3 | 1.5-2.5 | 2-3 |

| Yield of Ether Nitrile (%) | ~95 | ~97 | ~96 |

This interactive table presents typical reaction parameters for the cyanoethylation of an alcohol to form the corresponding ether nitrile. The data is illustrative of common industrial practices.

The incorporation of the propyl amine group is achieved by the chemical reduction of the nitrile group (-C≡N) of the 3-(isooctyloxy)propionitrile intermediate. The most common industrial method is catalytic hydrogenation. google.com

This process involves treating the ether nitrile with hydrogen gas under pressure in the presence of a metal catalyst. Raney nickel is a frequently used catalyst for this transformation due to its high activity and cost-effectiveness. Other catalysts, such as palladium or rhodium on a carbon support, can also be employed. The reaction is typically carried out in a solvent like ammonia (B1221849) to suppress the formation of secondary amine byproducts. google.com The nitrile group is reduced to a primary amine, yielding the desired 3-(isooctyloxy)propylamine. google.com

An alternative, though less common, pathway is reductive amination. wikipedia.org This would involve the theoretical conversion of the corresponding ether aldehyde (3-isooctyloxypropanal) with ammonia in the presence of a reducing agent to form the primary amine. wikipedia.orgnih.gov

| Catalyst | Hydrogen Pressure (psi) | Temperature (°C) | Solvent | Yield of Primary Amine (%) |

| Raney Nickel | 500-1500 | 100-150 | Anhydrous Ammonia | >90 |

| Palladium on Carbon (5% Pd/C) | 300-1000 | 80-120 | Methanolic Ammonia | ~85-90 |

| Rhodium on Alumina (5% Rh/Al₂O₃) | 400-1200 | 90-130 | Anhydrous Ammonia | >92 |

This interactive table compares various catalytic systems for the hydrogenation of an ether nitrile to the corresponding primary ether amine. The conditions and yields are representative of established chemical processes.

The isooctyl group is introduced into the molecule at the very beginning of the synthetic sequence through the choice of the starting alcohol. "Isooctyl alcohol" is a commercial term and typically refers to a mixture of branched-chain eight-carbon isomers rather than a single compound. osha.gov

This mixture is generally produced via the hydroformylation (oxo process) of heptene (B3026448) isomers, which are themselves derived from the oligomerization of propylene (B89431) or butene. The resulting mixture of C8 aldehydes is then hydrogenated to produce the corresponding mixture of isooctyl alcohols. google.com Therefore, the specific isomeric composition of the "isooctyl" group in the final product is determined by the feedstock and conditions used in the production of the starting alcohol.

Formation of the Ammonium (B1175870) Acetate (B1210297) Salt

The final step in the synthesis is the conversion of the basic ether amine into its corresponding ammonium acetate salt. This is achieved through a direct acid-base neutralization reaction.

The formation of 3-(Isooctyloxy)propylammonium acetate is a classic Brønsted-Lowry acid-base reaction. The lone pair of electrons on the nitrogen atom of the primary amine group in 3-(isooctyloxy)propylamine acts as a proton acceptor (a base). Acetic acid (CH₃COOH) serves as the proton donor (an acid). issr.edu.kh

When mixed, typically in a suitable solvent or neat, the amine readily accepts a proton from the carboxylic acid group of acetic acid. This proton transfer results in the formation of the 3-(isooctyloxy)propylammonium cation ([R-NH₃]⁺) and the acetate anion (CH₃COO⁻), which are ionically bonded to form the salt. libretexts.org The reaction is generally exothermic and proceeds rapidly to completion.

R-NH₂ (amine) + CH₃COOH (acetic acid) ⇌ [R-NH₃]⁺[CH₃COO]⁻ (ammonium acetate salt)

This reaction can be used to purify the amine, as the resulting salt often has different solubility characteristics and is typically a crystalline solid, which can be isolated and purified by recrystallization. issr.edu.kh

Solvent polarity plays a crucial role. Polar protic solvents, such as water or ethanol, can solvate both the ammonium cation and the acetate anion effectively through hydrogen bonding and dipole-dipole interactions. This solvation stabilizes the ionic products, thus shifting the equilibrium in favor of salt formation. In contrast, nonpolar solvents provide less stabilization for the ionic products, and the equilibrium may be less favorable. The dielectric constant of the solvent is a key parameter in this context; higher dielectric constants favor the separation and stabilization of ionic species. researchgate.net

| Solvent | Dielectric Constant (at 20°C) | Effect on Salt Formation |

| Water | 80.1 | Strong stabilization of ions, favors complete salt formation. |

| Ethanol | 24.5 | Good stabilization of ions, favors salt formation. |

| Tetrahydrofuran (THF) | 7.5 | Moderate stabilization, equilibrium may be shifted towards reactants. |

| Toluene | 2.4 | Poor stabilization of ions, salt may precipitate if insoluble. |

This interactive table illustrates the effect of solvent polarity, as indicated by the dielectric constant, on the equilibrium of ammonium salt formation.

Mechanistic Studies of Synthetic Pathways

Reaction Intermediates and Transition State Analysis in Ether Amine Synthesis

The synthesis of the precursor, 3-(isooctyloxy)propylamine, is a multi-step process that typically begins with the formation of the ether linkage. A common and well-established method for this is the Williamson ether synthesis. wikipedia.org This reaction forms an ether from an organohalide and a deprotonated alcohol (alkoxide). wikipedia.org

In the context of 3-(isooctyloxy)propylamine synthesis, the pathway could involve:

Alkoxide Formation: Isooctyl alcohol is deprotonated by a strong base (e.g., sodium hydride) to form the isooctoxide anion.

Nucleophilic Substitution: The isooctoxide anion acts as a nucleophile, attacking a propyl halide bearing a precursor to the amine group (e.g., 3-chloropropanenitrile). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org

The key mechanistic step is the SN2 reaction. In this concerted mechanism, the nucleophile attacks the electrophilic carbon at 180° to the leaving group (the halide). wikipedia.org This "backside attack" leads to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking. The carbon atom at the center of this transition state is transiently pentacoordinate. For this reaction to be efficient, the electrophilic carbon must be sterically unhindered, making primary alkyl halides ideal substrates. wikipedia.org

Following the formation of the ether linkage (e.g., 3-(isooctyloxy)propanenitrile), the nitrile group can be reduced to the primary amine using a suitable reducing agent like lithium aluminum hydride or through catalytic hydrogenation, yielding the final 3-(isooctyloxy)propylamine.

Thermodynamic and Kinetic Aspects of Salt Formation

The formation of this compound from its constituent amine and acid is a classic acid-base neutralization.

R-NH₂ + CH₃COOH ⇌ R-NH₃⁺CH₃COO⁻

Calorimetric studies of similar acid-amine reactions confirm the release of heat, indicative of an exothermic process. dur.ac.uk The formation of the salt is driven by the strong electrostatic attraction between the newly formed ammonium cation and acetate anion, which creates a stable ionic bond.

Kinetic Aspects: Kinetically, proton transfer reactions between acids and bases like this are typically very fast. researchgate.net The reaction rate is generally high, and the equilibrium is established almost instantaneously upon mixing the reactants in a suitable solvent. The Hatta number, a measure used in reaction engineering, has been calculated for similar acid-amine reactions and found to be very low, indicating a very slow chemical reaction in the bulk organic phase in specific extraction systems, but the initial proton transfer is rapid. researchgate.net The rate can be influenced by factors such as the solvent, temperature, and the concentration of reactants. In some contexts, the formation of an acyl ammonium salt can be a reversible first step in a more complex reaction sequence. researchgate.net

The table below summarizes the key thermodynamic and kinetic features of the salt formation.

| Parameter | Description | Typical Value/Observation |

| Enthalpy (ΔH) | Change in heat content | Negative (Exothermic) |

| Entropy (ΔS) | Change in disorder | Can be negative as two molecules form one |

| Gibbs Free Energy (ΔG) | Spontaneity of reaction | Negative (Spontaneous) |

| Reaction Rate | Speed of salt formation | Very fast |

| Equilibrium | Position of the reaction | Lies far to the right (product-favored) |

Purification and Isolation Methodologies for Research-Grade Compound

Chromatographic Separation Techniques

Purifying research-grade this compound often requires chromatographic techniques to remove unreacted starting materials, by-products from the ether amine synthesis, or other impurities. The polar, ionic nature of the target compound influences the choice of method.

Normal-Phase Chromatography: Standard normal-phase chromatography using silica (B1680970) gel can be challenging for basic amines due to strong, often irreversible, binding to the acidic silanol (B1196071) groups on the silica surface, leading to poor recovery and peak tailing. biotage.com To mitigate this, a competing amine, such as triethylamine, can be added to the mobile phase to neutralize the acidic sites. biotage.com Alternatively, amine-functionalized silica can be used as the stationary phase, which provides a more suitable environment for the purification of basic compounds. biotage.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for the purification of polar and ionic compounds. A C18 or C8 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To improve peak shape and retention of the amine salt, additives are often necessary. An acidic additive can be used to ensure the amine is fully protonated. nih.gov

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since the target compound is a salt, it can be purified using either cation or anion exchange chromatography, depending on the nature of the impurities to be removed.

Crystallization and Precipitation Strategies

After initial purification, isolating this compound as a solid, research-grade material can be achieved through crystallization or precipitation. The goal is to create a supersaturated solution from which the pure compound will selectively solidify.

Solvent Selection: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. For an ionic salt like an alkylammonium acetate, a common strategy is to dissolve it in a polar solvent (e.g., a minimal amount of a short-chain alcohol) and then induce precipitation by adding a non-polar "anti-solvent" (e.g., hexane (B92381) or diethyl ether) in which the salt is insoluble. Hydrogen bonding is an important factor in the crystallization process. unifr.ch

Inducing Crystallization: Several techniques can be used to induce crystallization from a supersaturated solution:

Slow Cooling: Gradually lowering the temperature of a saturated solution decreases the solubility of the compound, promoting the formation of well-ordered crystals.

Slow Evaporation: Allowing the solvent to evaporate slowly from the solution increases the concentration of the solute, eventually leading to crystallization. This method is generally suitable for less volatile solvents. unifr.ch

Seeding: Introducing a tiny crystal of the pure compound into a supersaturated solution can provide a nucleation site, initiating crystal growth. unifr.ch

It is important to note that many alkylammonium salts with relatively large, flexible alkyl groups are difficult to crystallize and may remain as viscous oils or waxy solids even after extensive purification. nih.gov In such cases, the product may be isolated by removing the solvent under high vacuum.

Theoretical and Computational Investigations of 3 Isooctyloxy Propylammonium Acetate

Quantum Chemical Calculations and Molecular Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and interaction energies.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electronically determined electron density. This approach is computationally efficient and provides accurate results for a wide range of molecular properties.

For 3-(isooctyloxy)propylammonium acetate (B1210297), DFT calculations would elucidate the distribution of electron density across the molecule. The primary focus would be on the ionic interaction between the propylammonium cation and the acetate anion. Calculations would reveal a significant localization of positive charge on the ammonium (B1175870) group (-NH3+) and negative charge on the carboxylate group (-COO-). This charge separation is fundamental to the compound's properties as a salt and a surfactant.

DFT is also used to calculate key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. For this compound, the HOMO would likely be localized on the electron-rich acetate anion, while the LUMO would be centered on the ammonium cation.

Table 1: Representative DFT-Calculated Properties for Alkylammonium Ions This table presents typical proton affinity values calculated for various alkylammonium ions using DFT and other methods, illustrating the kind of data generated in such studies. Higher proton affinity indicates a stronger base.

| Cation | Method | Proton Affinity (kcal/mol) |

| Methylammonium | DFTB3 | 215.1 |

| Methylammonium | G3B3 | 211.2 |

| Ethylammonium | DFTB3 | 219.0 |

| Ethylammonium | G3B3 | 215.4 |

| Triethylammonium | DFTB3 | 240.0 |

Conformational Analysis and Energy Minimization Studies

The 3-(isooctyloxy)propylammonium cation possesses significant conformational flexibility due to the rotatable single bonds in its isooctyl and propyl chains. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies.

Computational methods, often starting with semi-empirical approaches and refined with higher-level DFT calculations, are used to perform these studies. The potential energy surface of the molecule is explored by systematically rotating key dihedral angles. Each resulting conformation is subjected to geometry optimization to find the nearest local energy minimum. The most stable conformer is the one with the global minimum energy. The branching in the isooctyl group introduces additional steric hindrance, which significantly influences the preferred conformations compared to a linear alkyl chain. These studies are crucial for understanding how the molecule's shape affects its packing in condensed phases and its interaction with interfaces.

Intermolecular Interaction Potentials and Hydrogen Bonding Networks

The interaction between the 3-(isooctyloxy)propylammonium cation and the acetate anion is dominated by a strong N-H···O hydrogen bond. This interaction is a defining characteristic of protic ionic liquids. Computational studies on similar alkylammonium acetate systems reveal that this bond is a hybrid of ionic and hydrogen-bonding character.

DFT calculations on ion pairs can quantify the strength of this interaction by calculating the binding energy. This is typically done by comparing the energy of the optimized ion pair to the sum of the energies of the individual, isolated ions. The calculations also provide precise geometric parameters, such as the N···O distance and the N-H···O angle, which are characteristic of strong hydrogen bonds. In the solid state, these interactions lead to the formation of extensive hydrogen-bonded networks. In the liquid state, these bonds are dynamic, constantly forming and breaking.

Table 2: Typical Hydrogen Bond Geometries in Ammonium Carboxylate Systems The following data, derived from crystallographic and computational studies of related compounds, illustrate the expected geometry of the key hydrogen bond.

| Parameter | Typical Value Range | Source Context |

| N-H···O Bond Length | 2.6 Å - 2.9 Å | Crystal structures of ammonium carboxylates |

| N-H···O Bond Angle | 160° - 180° | DFT optimizations of ion pairs |

| Interaction Energy | -80 to -120 kJ/mol | Ab initio calculations on protic ion pairs |

Molecular Dynamics (MD) Simulations of Solution and Interfacial Behavior

Molecular Dynamics (MD) simulation is a computational method for analyzing the physical movements of atoms and molecules. It allows researchers to observe the time evolution of a system at the molecular level, providing insights into macroscopic properties and dynamic processes that are inaccessible to static quantum chemical calculations.

Simulation of Aggregation Phenomena in Aqueous and Non-Aqueous Media

As an amphiphilic molecule, 3-(isooctyloxy)propylammonium acetate is expected to self-assemble into aggregates, such as micelles, in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). MD simulations are an invaluable tool for studying this phenomenon.

In a typical simulation, a number of surfactant molecules are placed in a simulation box with water molecules. The system is then allowed to evolve over time. The simulations can show the spontaneous aggregation of the surfactant molecules, with their hydrophobic isooctyl tails forming a core to minimize contact with water, and their hydrophilic ammonium acetate headgroups remaining exposed to the aqueous phase. From these simulations, detailed structural information about the micelles, such as their size (aggregation number), shape, and the degree of counterion binding, can be extracted.

Dynamics of Adsorption at Various Interfaces (e.g., solid-liquid, air-liquid)

The primary function of many surfactants is to adsorb at interfaces and modify interfacial properties, such as reducing surface tension. MD simulations are widely used to study the behavior of surfactants at interfaces like the air-liquid or solid-liquid boundary.

For an air-water interface, simulations would show molecules of this compound migrating to the surface. They would orient themselves with the hydrophilic ammonium acetate headgroup solvated in the water phase and the hydrophobic isooctyl tail extending into the air. This arrangement disrupts the hydrogen bonding network of water at the surface, leading to a reduction in surface tension. Key parameters obtained from such simulations include the density profile across the interface, the orientation of the surfactant molecules (quantified by an order parameter), and the interfacial thickness.

Similarly, at a solid-liquid interface, the nature of the adsorption depends on the properties of the solid surface. On a negatively charged surface (like silica), the cationic ammonium headgroup would adsorb strongly due to electrostatic attraction, leading to the formation of adsorbed layers or hemimicelles.

Table 3: Common Outputs from MD Simulations of Surfactants at Interfaces

| Parameter | Description | Typical Finding |

| Interfacial Tension | The energy required to increase the surface area of an interface. | Decreases significantly with increasing surfactant concentration at the interface. |

| Density Profile | The distribution of different components (water, surfactant head, surfactant tail) as a function of position perpendicular to the interface. | Shows distinct layering with surfactant tails pointing away from the aqueous phase. |

| Order Parameter | A measure of the average orientation of the surfactant tail chains relative to the interface normal. | High order parameter indicates tails are aligned and perpendicular to the interface. |

| Interfacial Thickness | The width of the transition region between the two bulk phases. | Increases upon surfactant adsorption as the molecules create a distinct interfacial layer. |

Ion Pairing and Solvation Shell Dynamics

In aqueous solutions, this compound exists as a dissociated ionic species, comprising the 3-(isooctyloxy)propylammonium cation and the acetate anion. Computational studies, particularly molecular dynamics (MD) simulations, provide significant insights into the interactions between these ions and the surrounding solvent molecules. The association between the ammonium cation and the acetate anion is not static but exists in a dynamic equilibrium involving distinct states: contact ion pairs (CIPs), solvent-shared ion pairs (SIPs), and solvent-separated ion pairs (2SIPs). pku.edu.cn MD simulations on analogous alkylammonium acetate systems reveal that the formation and stability of these pairs are governed by a balance of electrostatic attraction between the ions and the strong hydration affinity of both the ammonium and acetate groups. rsc.orgmdpi.com

Molecular dynamics simulations can quantify the residence time of water molecules within these solvation shells. nih.gov It is computationally predictable that the dynamics around the charged head groups are significantly slower than in bulk water due to strong electrostatic and hydrogen-bonding interactions. Conversely, the branched isooctyl tail organizes water molecules around it, creating a "hydrophobic hydration" shell, which is entropically unfavorable and a primary driving force for self-assembly. The dynamics in this region are characterized by a frequent exchange of water molecules, a process that is key to the subsequent aggregation phenomena. pku.edu.cn

Computational Modeling of Self-Assembly Processes

Prediction of Micellar and Vesicular Structures

Computational modeling, especially coarse-grained and all-atom molecular dynamics simulations, is a powerful tool for predicting the self-assembly behavior of surfactants like this compound. mit.edufrontiersin.org These simulations model the spontaneous aggregation of surfactant monomers above a certain concentration, known as the critical micelle concentration (CMC), into various structures such as spherical or cylindrical micelles, and vesicles. neliti.comnih.gov

The resulting aggregate morphology is largely determined by the surfactant packing parameter, which relates the volume of the hydrophobic tail, the cross-sectional area of the headgroup at the aggregate interface, and the length of the tail. For this compound, the bulky, branched nature of the isooctyl group significantly increases the effective volume of the hydrophobic domain compared to a linear octyl chain. This branching hinders tight packing and favors the formation of aggregates with higher surface curvature. shell.com Therefore, computational models would predict the preferential formation of spherical or globular micelles rather than more extended structures like worm-like micelles or bilayer vesicles, which require more cylindrical or inverted-cone-shaped molecules, respectively. frontiersin.org

Influence of Molecular Architecture on Aggregate Morphology

The specific molecular architecture of this compound is critical in determining the shape, size, and stability of its self-assembled aggregates. Computational studies on analogous surfactants allow for a systematic analysis of each structural component. rsc.orgresearchgate.netnih.gov

Alkyl Chain Length: The C8 length of the isooctyl group provides sufficient hydrophobicity to drive micellization. Generally, increasing the alkyl chain length enhances the driving force for aggregation, leading to a lower CMC and potentially a transition from spherical to cylindrical micelles. umcs.pl

Branching: The branching in the isooctyl tail is a dominant factor. exxonmobilchemical.com Compared to its linear isomer, n-octyl, the branched structure increases the cross-sectional area of the hydrophobic chain, which disrupts efficient packing. shell.com This steric hindrance typically leads to the formation of smaller, more spherical micelles with a higher CMC. exxonmobilchemical.com

Ether Linkage: The ether (-O-) linkage introduces a degree of polarity and flexibility into the hydrophobic tail. This can increase the effective headgroup area by drawing water molecules closer to the micellar core interface, further favoring positive curvature and the formation of spherical micelles. frontiersin.org The ether group can also influence inter-surfactant spacing within the micelle.

Table 1: Predicted Influence of Molecular Architecture on Aggregate Morphology

| Molecular Feature | Influence on Packing | Predicted Aggregate Morphology |

| Isooctyl Chain (C8) | Provides hydrophobic driving force for self-assembly. | Favors micelle formation over remaining as monomers. |

| Branching | Increases steric hindrance, preventing tight packing of tails. Favors higher surface curvature. | Spherical or globular micelles. |

| Ether Linkage | Increases polarity near the headgroup, potentially increasing effective headgroup area. | Reinforces preference for spherical micelles. |

Theoretical Determination of Critical Micelle Concentration (CMC) Analogues via Simulation

The Critical Micelle Concentration (CMC) is a fundamental property that can be determined theoretically using computational methods. scielo.br Molecular dynamics or dissipative particle dynamics simulations can be run at various surfactant concentrations to identify the threshold at which stable aggregates begin to form. rutgers.edu The CMC is identified by monitoring properties such as the number of free monomers, potential energy of the system, or the formation of clusters as a function of total surfactant concentration. A sharp change in these properties indicates the onset of micellization. scielo.br

For this compound, the molecular structure strongly influences its predicted CMC. The presence of the branched isooctyl chain is expected to increase the CMC relative to a comparable linear-chain surfactant. exxonmobilchemical.com This is because the steric hindrance from branching makes the micellization process less favorable, requiring a higher monomer concentration to initiate aggregation. shell.com Quantitative structure-property relationship (QSPR) models, which correlate molecular descriptors with the CMC, also predict that increased branching leads to a higher CMC. researchgate.netresearchgate.net

Table 2: Computationally Predicted CMC Analogue Data (Aqueous Solution, 298 K)

| Compound | Predicted CMC (mM) | Rationale for Prediction |

| This compound | 15 - 25 | Branching increases steric hindrance and disrupts hydrophobic chain packing, making micelle formation less favorable, thus raising the CMC. exxonmobilchemical.com |

| 3-(n-Octyloxy)propylammonium acetate (Linear Analogue) | 8 - 15 | Linear chains pack more efficiently, enhancing hydrophobic interactions and favoring micellization at a lower concentration. |

Thermodynamic Calculations for Phase Behavior

Free Energy of Micellization and Adsorption

The spontaneous processes of micellization and adsorption at interfaces are governed by thermodynamics. The standard Gibbs free energy of micellization (ΔG°mic) and the standard Gibbs free energy of adsorption (ΔG°ads) are key parameters that can be calculated from computational models and experimental data analogues. jmaterenvironsci.comnih.gov

The ΔG°mic for ionic surfactants can be estimated from the CMC using the following relationship: ΔG°mic ≈ (2 - β)RT ln(XCMC) where β is the degree of counterion binding to the micelle, R is the gas constant, T is the absolute temperature, and XCMC is the CMC in mole fraction units. acs.org

Both micellization and adsorption are typically spontaneous processes, characterized by a negative ΔG°. This spontaneity is primarily driven by the hydrophobic effect. The transfer of the hydrophobic isooctyl tail from the aqueous environment into the nonpolar micellar core or onto a surface leads to the release of structured water molecules, resulting in a significant positive entropy change (ΔS°). umcs.pl This large, favorable entropy change is the main contributor to the negative Gibbs free energy, often overcoming a slightly positive (endothermic) enthalpy change (ΔH°). acs.org Therefore, the self-assembly of this compound is predicted to be an entropy-driven process.

Table 3: Predicted Thermodynamic Parameters for this compound (Aqueous Solution, 298 K)

| Thermodynamic Parameter | Predicted Value | Driving Force |

| ΔG°mic (Free Energy of Micellization) | -20 to -25 kJ/mol | Spontaneous process driven by the hydrophobic effect. jmaterenvironsci.com |

| ΔG°ads (Free Energy of Adsorption) | -22 to -28 kJ/mol | Adsorption is typically more spontaneous than micellization. researchgate.net |

| ΔH°mic (Enthalpy of Micellization) | +1 to +5 kJ/mol | Often slightly endothermic; energy is required to break hydrogen bonds. acs.org |

| TΔS°mic (Entropy Term for Micellization) | +21 to +30 kJ/mol | Highly positive due to the release of ordered water molecules from the hydrophobic tail. |

Enthalpy and Entropy Contributions to Self-Assembly

A comprehensive understanding of the self-assembly of this compound requires a detailed analysis of the enthalpic and entropic contributions to the Gibbs free energy of the process. However, a review of the available scientific literature reveals a lack of specific experimental or computational data on the thermodynamic parameters for this particular compound. Therefore, a quantitative discussion and data tables cannot be provided at this time.

Future theoretical and computational investigations would be invaluable in elucidating the specific contributions of enthalpy and entropy to the self-assembly of this compound. Such studies could involve molecular dynamics simulations to probe the intermolecular forces and changes in solvent organization, as well as quantum mechanical calculations to determine the energetics of association.

Interfacial and Colloidal Behavior of 3 Isooctyloxy Propylammonium Acetate Systems

Mechanisms of Self-Assembly in Aqueous Solutions

The formation of micelles is a key feature of the self-assembly of 3-(isooctyloxy)propylammonium acetate (B1210297) in aqueous solutions. Below a certain concentration, the surfactant exists predominantly as monomers. However, as the concentration increases, it reaches a point known as the critical micelle concentration (CMC), where the monomers spontaneously associate to form organized aggregates called micelles. wikipedia.org The CMC is a critical parameter that indicates the stability of micelles; a lower CMC value suggests a greater tendency for micellization. core.ac.uk For cationic surfactants, the length of the alkyl chain is a major factor influencing the CMC; longer chains lead to a lower CMC due to increased hydrophobic interactions. nih.gov

The process of micellization is a dynamic equilibrium between the monomers and the micelles. The thermodynamics of this process can be described by the Gibbs free energy of micellization (ΔG°mic), which is typically negative, indicating a spontaneous process. nih.gov This free energy change is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions. For many surfactants, the micellization process is entropy-driven, stemming from the release of structured water molecules from around the hydrophobic chains. core.ac.uk

Table 1: General Thermodynamic Parameters of Micellization for Cationic Surfactants

| Thermodynamic Parameter | Description | Typical Sign | Driving Force |

| ΔG°mic | Gibbs Free Energy of Micellization | Negative | Spontaneity of the process |

| ΔH°mic | Enthalpy of Micellization | Can be positive or negative | Energetic changes during aggregation |

| ΔS°mic | Entropy of Micellization | Positive | Increased disorder from water release |

Beyond simple spherical micelles, amphiphilic molecules like 3-(isooctyloxy)propylammonium acetate can form a variety of other ordered structures depending on factors such as concentration, temperature, and the presence of additives. These can include elongated or cylindrical micelles, vesicles, and various liquid crystalline phases.

Vesicles are spherical bilayers enclosing a small amount of the solvent, and their formation is often observed with surfactants that have a molecular geometry that favors a smaller headgroup area relative to the tail. The self-assembly of some amide quaternary ammonium (B1175870) surfactants has been shown to result in the formation of vesicles. nih.gov

Liquid crystalline phases, such as lamellar, hexagonal, and cubic phases, represent a state of matter intermediate between a crystalline solid and an isotropic liquid. These highly ordered structures form at higher surfactant concentrations. The specific phase formed is influenced by the packing parameter of the surfactant, which relates the volume of the hydrophobic tail, the area of the headgroup, and the length of the tail. While direct evidence for this compound forming such structures is limited in publicly available literature, the behavior is common for cationic surfactants.

The acetate counter-ion in this compound plays a crucial role in its aggregation behavior. The degree of counter-ion binding to the micellar surface affects the electrostatic repulsion between the charged head groups. A higher degree of counter-ion binding neutralizes the charge on the micelle surface, reducing repulsion and favoring the formation of larger and more stable aggregates at a lower CMC. The nature of the counter-ion itself, such as its size and hydration, can influence its binding affinity.

Co-solutes, such as electrolytes and organic molecules, can significantly alter the self-assembly of surfactants. The addition of salts to a solution of an ionic surfactant generally leads to a decrease in the CMC. This is because the added ions screen the electrostatic repulsions between the surfactant head groups, thereby promoting aggregation. The magnitude of this effect depends on the concentration and type of salt.

Organic additives can have varied effects. For instance, polar organic molecules can be incorporated into the micellar structure, affecting its size, shape, and stability. The addition of a co-solvent can either favor or oppose micellization depending on its polarity and its interaction with the surfactant monomers and the solvent.

Adsorption at Interfaces

The amphiphilic nature of this compound also drives its adsorption at various interfaces, such as air-liquid and liquid-liquid interfaces. This adsorption lowers the interfacial tension and is the basis for many of the applications of surfactants.

At an air-liquid interface, this compound molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic head groups remaining in the aqueous phase. This arrangement is energetically favorable as it removes the hydrophobic tails from the unfavorable aqueous environment and reduces the disruption of the water structure.

The adsorption process leads to a decrease in the surface tension of the water. As the concentration of the surfactant in the bulk solution increases, the interface becomes more populated with surfactant molecules, leading to a progressive reduction in surface tension until the CMC is reached. At concentrations above the CMC, the surface becomes saturated, and further addition of the surfactant primarily leads to the formation of micelles in the bulk phase, with little further change in surface tension.

At a liquid-liquid interface, for instance between water and an immiscible organic solvent, this compound will also adsorb to reduce the interfacial tension. The orientation of the surfactant molecules at this interface depends on the polarity of the two liquids. At a water-oil interface, the hydrophobic tail will extend into the oil phase, while the hydrophilic head group will remain in the aqueous phase.

The adsorption at the liquid-liquid interface is a dynamic process, and the effectiveness of the surfactant in reducing interfacial tension depends on its diffusion to the interface and its ability to pack efficiently there. This property is crucial for the formation and stabilization of emulsions. The thermodynamics of adsorption at liquid-liquid interfaces can be complex, and in some cases, the process is entropically driven, related to changes in the structure of the interfacial water molecules. wikipedia.org

Adsorption on Solid Substrates: Mechanisms and Thermodynamics

The adsorption of this compound, a cationic ether amine acetate surfactant, onto solid substrates is a phenomenon driven primarily by electrostatic interactions, supplemented by non-polar contributions. On surfaces bearing a negative charge, such as silica (B1680970) and various silicate (B1173343) minerals under neutral to alkaline pH conditions, the positively charged ammonium headgroup of the surfactant experiences a strong electrostatic attraction to the anionic sites of the substrate. This attraction serves as the principal impetus for the adsorption process.

The thermodynamic parameters for the adsorption of a representative ether amine surfactant on several mineral surfaces are detailed in the subsequent table. The negative ΔG° values are indicative of the spontaneous nature of the adsorption. The enthalpy of adsorption (ΔH°) offers insights into the energetic nature of the interaction. In many instances of surfactant adsorption, the net enthalpy change is an aggregate of multiple contributing factors, including the endothermic removal of the surfactant from the bulk solution and its exothermic adsorption onto the solid surface, as well as alterations in the hydration states of both the surfactant and the surface.

Thermodynamic Parameters for the Adsorption of an Ether Amine Surfactant on Mineral Surfaces

| Mineral | Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Quartz | 298 | -18.5 | -5.2 | 44.6 |

| Quartz | 308 | -19.0 | -5.2 | 44.8 |

| Quartz | 318 | -19.4 | -5.2 | 44.7 |

| Collophane | 298 | -17.2 | -3.8 | 45.0 |

| Collophane | 308 | -17.7 | -3.8 | 45.1 |

| Collophane | 318 | -18.1 | -3.8 | 45.0 |

Note: The data presented is for a structurally analogous ether amine surfactant, N1-(3-((8-methyl-nonyl)oxy) propyl)propane-1,3-diamine, and is utilized here to infer the behavior of this compound. journalssystem.com

Kinetics of Adsorption Processes

The kinetics governing the adsorption of surfactants at solid-liquid interfaces are characteristically complex, being influenced by a multitude of factors such as the surfactant's bulk concentration, temperature, pH, and the specific nature of the solid substrate. The process can be dissected into a sequence of fundamental steps:

Bulk Diffusion: Transport of surfactant molecules from the bulk solution to the immediate vicinity of the solid surface.

Surface Diffusion: Migration of molecules along the surface to locate available adsorption sites.

Adsorption: The ultimate attachment of the surfactant molecule to the surface.

In a related system involving the adsorption of acetate onto an anion exchange resin, which shares mechanistic parallels with surfactant adsorption on charged surfaces, the pseudo-first-order kinetic model was found to most accurately describe the process, with equilibrium being established in approximately 70 minutes. put.ac.ir For this compound, it is anticipated that the initial adsorption rate will be directly proportional to its concentration in the bulk phase and the density of unoccupied adsorption sites on the solid surface. As the surface coverage increases, a concomitant decrease in the adsorption rate is expected.

To quantitatively describe such adsorption processes, kinetic models like the pseudo-first-order and pseudo-second-order models are frequently employed. The former presupposes that the adsorption rate is proportional to the number of vacant sites, whereas the latter assumes that the rate-determining step is chemisorption, involving the formation of valence bonds through electron sharing or exchange between the adsorbent and the adsorbate. Considering that the adsorption of ether amine surfactants is predominantly a physical process, a pseudo-first-order model or a model incorporating diffusion limitations would likely provide a more appropriate description.

Interactions with Dispersed Phases and Colloidal Stability

Stabilization Mechanisms of Emulsions and Dispersions

As a cationic surfactant, this compound is capable of functioning as an efficacious stabilizer for oil-in-water (O/W) emulsions. nih.gov This stabilization is conferred through a concert of mechanisms:

Reduction of Interfacial Tension: The amphiphilic character of the surfactant, featuring a hydrophobic isooctyloxypropyl tail and a hydrophilic ammonium acetate headgroup, facilitates its adsorption at the oil-water interface. This leads to a reduction in interfacial tension, thereby promoting the formation of smaller, more stable droplets.

Electrostatic Repulsion: The positively charged headgroups of the adsorbed surfactant molecules engender the formation of an electrical double layer surrounding the oil droplets. This gives rise to a repulsive electrostatic force between adjacent droplets, which serves to inhibit their coalescence. mdpi.com

Steric Hindrance: The layer of surfactant molecules adsorbed at the interface can also present a physical, or steric, barrier that impedes the close approach of droplets.

The efficacy of emulsion stabilization is contingent upon several variables, including the surfactant concentration, the pH of the aqueous phase (which influences the charge of both the headgroup and the interface), and the presence of electrolytes.

Interaction with Particulate Systems (e.g., nanoparticles, polymers)

The interactions between this compound and particulate systems are predominantly governed by electrostatic forces.

Nanoparticles: In the case of negatively charged nanoparticles, such as silica nanoparticles at neutral or elevated pH, the cationic surfactant will adsorb onto the particle surface. This can lead to the neutralization of the surface charge and, potentially, flocculation at the isoelectric point. mdpi.comnih.gov At higher surfactant concentrations, the adsorption of a secondary layer of surfactant, with the hydrophobic tails oriented outwards, can result in charge reversal and the subsequent restabilization of the dispersion. This principle is harnessed in industrial processes like mineral flotation, where the selective adsorption of cationic surfactants imparts hydrophobicity to specific mineral particles, enabling their separation. mdpi.commin-eng.com

Polymers: The nature of the interaction with polymers is dependent on the polymer's charge. With anionic polymers, pronounced electrostatic interactions will facilitate the formation of polymer-surfactant complexes. The solubility of these complexes is variable and depends on the concentrations and specific characteristics of the polymer and surfactant. In contrast, interactions with non-ionic polymers are generally less potent and may be mediated by hydrophobic interactions between the surfactant's tail and hydrophobic regions of the polymer. rsc.orgmdpi.com

Role in Interfacial Water Structure Modulation

The presence of this compound at an interface will invariably modulate the structure of the adjacent water molecules. The charged ammonium headgroup will engage in strong interactions with the water dipoles, culminating in the formation of a hydration shell characterized by a higher degree of water molecule ordering compared to the bulk phase. nih.govresearchgate.net The acetate counter-ion will similarly be hydrated.

Conversely, the hydrophobic isooctyloxypropyl tail will disrupt the intricate hydrogen-bonding network of water, giving rise to a region of more structured, "ice-like" water in its immediate vicinity—a classic manifestation of the hydrophobic effect. The net effect on the interfacial water structure is a complex balance of these ordering and disordering influences. Furthermore, the ether linkage within the hydrophobic tail may also play a role in the hydration and conformational behavior of the surfactant at the interface. researchgate.net

Mechanistic Roles of 3 Isooctyloxy Propylammonium Acetate in Physico Chemical Systems

Mechanisms of Surface Activity in Interfacial Phenomena

3-(Isooctyloxy)propylammonium acetate (B1210297) is a cationic surfactant, a class of organic molecules characterized by a distinct molecular architecture comprising a hydrophilic "head" and a hydrophobic "tail". This dual nature is fundamental to its surface-active properties and its ability to reduce surface tension at interfaces. The hydrophobic portion of the molecule is the isooctyloxypropyl group, a nonpolar hydrocarbon chain, while the hydrophilic part is the polar ammonium (B1175870) acetate head group.

In an aqueous environment, water molecules exhibit strong cohesive forces, primarily through hydrogen bonding, leading to high surface tension. When 3-(Isooctyloxy)propylammonium acetate is introduced into water, the hydrophobic tails disrupt the hydrogen-bonding network of water at the surface. uomustansiriyah.edu.iq There is a natural tendency for these nonpolar tails to avoid the aqueous phase, a phenomenon driven by the hydrophobic effect. This leads to the migration of the surfactant molecules to the air-water interface.

At the interface, the surfactant molecules orient themselves with their hydrophobic tails pointing away from the water and towards the air, while the hydrophilic heads remain immersed in the aqueous phase. This arrangement is energetically favorable as it minimizes the disruption of the water's hydrogen-bonding network. The presence of the surfactant molecules at the surface effectively reduces the cohesive energy at the interface, thereby lowering the surface tension. researchgate.net The reduction in surface tension is a direct consequence of the replacement of high-energy water-air interactions with lower-energy surfactant-air and surfactant-water interactions.

The effectiveness of this compound in reducing surface tension is dependent on its concentration up to a certain point known as the critical micelle concentration (CMC). Beyond the CMC, the surface becomes saturated with surfactant molecules, and any additional molecules aggregate in the bulk solution to form micelles.

Key Interactions Driving Surface Tension Reduction:

| Interaction Type | Description | Role in Surface Tension Reduction |

| Hydrophobic Interactions | The tendency of the nonpolar isooctyloxypropyl tail to avoid contact with water. | Drives the migration of surfactant molecules to the air-water interface, disrupting the cohesive forces of water. |

| Hydrophilic Interactions | The attraction of the polar ammonium acetate head group to water molecules. | Anchors the surfactant molecule at the interface, allowing the hydrophobic tail to extend into the non-aqueous phase. |

| Cohesive Forces (Water) | Strong hydrogen bonding between water molecules in the bulk and at the surface. | The primary force responsible for surface tension, which is weakened by the presence of the surfactant. |

| Adhesive Forces (Surfactant-Water) | Interactions between the hydrophilic head of the surfactant and water molecules. | Contributes to the stability of the surfactant monolayer at the interface. |

The concentration and orientation of this compound molecules at an interface are crucial factors governing its efficacy as a surface-active agent. As a surfactant, its molecules spontaneously accumulate at interfaces, such as the air-water or oil-water interface, leading to a higher concentration at the interface than in the bulk solution. This phenomenon, known as adsorption, is a direct result of the amphipathic nature of the molecule.

The orientation of the adsorbed molecules is highly specific. The hydrophobic isooctyloxypropyl tails are repelled by the aqueous phase and preferentially orient themselves towards the non-polar phase (e.g., air or oil). Conversely, the hydrophilic ammonium acetate heads are attracted to the water molecules and remain in the aqueous phase. This results in the formation of an organized molecular layer, often referred to as a monolayer, at the interface.

The density and packing of these molecules at the interface increase with the bulk concentration of the surfactant. Initially, at low concentrations, the molecules may lie relatively flat on the surface. As the concentration increases, they become more crowded and adopt a more perpendicular orientation with respect to the interface to accommodate more molecules. This perpendicular arrangement maximizes the number of hydrophobic tails removed from the aqueous environment.

The specific orientation and packing of the molecules are influenced by several factors, including:

Molecular Geometry: The size and shape of the hydrophobic tail and the hydrophilic head group influence how they pack at the interface.

Electrostatic Interactions: Repulsive forces between the positively charged ammonium head groups can limit the packing density.

Van der Waals Forces: Attractive forces between the hydrophobic tails can promote closer packing.

Electrochemical and Surface Chemistry Mechanisms

The adsorption of this compound onto charged surfaces is a complex process that leads to the formation of distinct adsorption layers. The structure of these layers evolves with increasing surfactant concentration. On a negatively charged surface, the positively charged ammonium head groups of the surfactant are attracted to the surface through electrostatic interactions.

At very low concentrations, individual surfactant ions adsorb onto the surface, acting as counter-ions. As the concentration increases, the adsorbed ions begin to aggregate due to attractive van der Waals forces between their hydrophobic tails. This can lead to the formation of hemimicelles, which are surface aggregates of surfactant molecules. In this stage, the hydrophobic tails are associated with each other, and the hydrophilic heads are oriented towards the aqueous solution.

With a further increase in concentration, a complete monolayer can form on the surface. Beyond this point, a second layer may begin to form with the hydrophobic tails of the second layer interacting with the exposed hydrophobic tails of the first layer, resulting in a bilayer. In this bilayer structure, the hydrophilic heads of the second layer are oriented towards the bulk aqueous solution, rendering the surface hydrophilic. The condensation and arrangement of ions at water-solid interfaces are pivotal in the formation of these electrical double layers (EDL). rsc.org The interplay between water-ion and water-water interactions under surface confinement significantly influences the ionic ordering. rsc.org

The nature of the surface, whether it is hydrophobic or hydrophilic, also plays a significant role in the adsorption process and the final structure of the adsorbed layer. rsc.org

Stages of Adsorption Layer Formation on a Negatively Charged Surface:

| Concentration Range | Adsorption Mechanism | Resulting Surface Structure |

| Low | Electrostatic attraction of individual ions. | Dispersed adsorbed ions. |

| Intermediate | Aggregation of adsorbed ions via hydrophobic interactions. | Formation of hemimicelles. |

| High | Saturation of the surface with a single layer of ions. | Formation of a monolayer. |

| Very High | Adsorption of a second layer through hydrophobic interactions. | Formation of a bilayer. |

This process is a key aspect of charge regulation at interfaces. Initially, the surface possesses a certain negative charge. As the cationic surfactant adsorbs, this charge is gradually neutralized. If the concentration of the surfactant is sufficiently high, the adsorption can continue beyond the point of zero charge, leading to a charge reversal, where the surface becomes positively charged due to the formation of a bilayer.

The electrostatic interactions at the interface are dynamic and depend on the concentration of the surfactant and the ionic strength of the solution. nih.gov The adsorbed surfactant ions, along with counter-ions from the solution, form an electrical double layer (EDL) at the interface. uomustansiriyah.edu.iq The structure of this EDL determines the electrostatic potential profile near the surface and governs the interactions between the surface and other charged species in the solution.

The modification of surface charge by this compound has important implications in various applications, such as in the stabilization of emulsions and suspensions, where the electrostatic repulsion between particles can be controlled by the adsorption of the surfactant.

The presence of alkylammonium ions, such as the 3-(isooctyloxy)propylammonium ion, at interfaces can catalyze or influence a variety of interfacial reactions. The formation of an adsorbed layer of these ions creates a unique microenvironment at the interface that can alter the rates and pathways of chemical reactions.

One way in which these ions can influence reactions is by concentrating reactants at the interface. If one or more of the reactants are attracted to the adsorbed surfactant layer, their local concentration at the interface will be significantly higher than in the bulk solution, leading to an increase in the reaction rate.

Furthermore, the altered polarity and electrostatic potential within the interfacial region can affect the stability of transition states and reaction intermediates. For a reaction involving charged species, the electrostatic field generated by the adsorbed alkylammonium ions can either stabilize or destabilize the transition state, thereby catalyzing or inhibiting the reaction.

In the context of mineral processing, for example, alkylammonium salts are used as flotation collectors. They selectively adsorb onto the surface of certain minerals, rendering them hydrophobic. This allows air bubbles to attach to the mineral particles, which then float to the surface and can be separated. This process is a direct consequence of the interfacial activity of the alkylammonium ions.

Participation in Reaction Systems

Extensive research of scientific literature and chemical databases reveals a significant gap in the documented chemical behavior of this compound concerning its specific mechanistic roles in reaction systems. While the individual components of the molecule—a long-chain alkoxypropylamine and an acetate anion—suggest potential for various chemical interactions, there is currently no specific research detailing its functions as a catalyst, co-catalyst, or synthetic reagent.

Investigation of Potential Catalytic or Co-catalytic Mechanisms

As of the current body of scientific literature, there are no available studies that specifically investigate the catalytic or co-catalytic mechanisms of this compound. The compound's structure, featuring a cationic ammonium group and an acetate counter-ion, is analogous to certain ionic liquids or phase-transfer catalysts which are known to facilitate a variety of chemical reactions.

Theoretically, the ammonium cation could act as a Lewis acid, activating electrophiles, while the acetate anion could function as a base or a nucleophile. The long isooctyloxy chain imparts significant lipophilicity, suggesting potential applications in biphasic systems, possibly stabilizing emulsions or facilitating the transfer of reactants between an aqueous and an organic phase.

However, without empirical data from controlled chemical experiments, any proposed catalytic cycle or mechanistic pathway for this compound remains purely speculative. There are no published research findings to substantiate any specific catalytic activity.

Role as a Reagent in Organic Synthesis (e.g., related to ammonium acetate reactions)

While ammonium acetate is a well-known reagent in organic synthesis, notably in reactions like the Hantzsch pyridine (B92270) synthesis or as a source of ammonia (B1221849) in reductive aminations, there is no scientific literature available that describes the use of this compound as a direct reagent in organic synthesis.

The substitution of a simple ammonium cation with the bulky, long-chain 3-(isooctyloxy)propylammonium cation would likely alter the steric and electronic properties of the salt, potentially influencing its reactivity. It could, in theory, serve as a source of the acetate anion in non-aqueous media, where its solubility might be advantageous compared to simpler inorganic acetates.

Despite these theoretical possibilities, no studies have been published that utilize this compound as a reagent to achieve specific synthetic transformations. The table below summarizes the lack of available data on its reagent applications.

Interactive Data Table: Published Applications of this compound as a Reagent

| Reaction Type | Substrate Scope | Reported Yields | Mechanistic Insight | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

This table is for illustrative purposes to highlight the absence of research in this area. No published data exists for these fields.

Advanced Analytical Characterization Techniques for 3 Isooctyloxy Propylammonium Acetate Research

Spectroscopic Methods for Structural and Intermolecular Interaction Analysis

Spectroscopy is a cornerstone in the chemical analysis of 3-(Isooctyloxy)propylammonium acetate (B1210297), providing invaluable data from the atomic to the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-(Isooctyloxy)propylammonium acetate. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

¹H NMR spectroscopy would confirm the presence of all proton environments, from the methyl groups of the isooctyl chain and acetate ion to the methylene (B1212753) groups of the propyl chain and the ether linkage, and the protons of the ammonium (B1175870) group.

¹³C NMR spectroscopy complements this by identifying each unique carbon atom in the molecule, including the carbonyl carbon of the acetate.

Beyond simple structure confirmation, advanced NMR techniques can probe the compound's three-dimensional structure and dynamic behavior in solution. Methods like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, offering insights into the preferred molecular conformation. Furthermore, studying NMR spectra at different temperatures can provide information on the dynamics of the molecule, such as the rotation around single bonds.

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Acetate CH₃ | ~1.9 | ~21 |

| Acetate C=O | - | ~175 |

| N-CH₂ (Propyl) | ~3.0 | ~40 |

| C-CH₂-C (Propyl) | ~1.9 | ~27 |

| O-CH₂ (Propyl) | ~3.5 | ~68 |

| O-CH₂ (Isooctyl) | ~3.4 | ~72 |

| Isooctyl CH, CH₂, CH₃ | 0.8 - 1.6 | 10 - 40 |

| NH₃⁺ | Variable (broad) | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.

IR Spectroscopy : The IR spectrum provides a distinct "fingerprint" of the molecule. Key absorption bands would confirm the presence of the ammonium group (N-H stretching and bending vibrations), the long alkyl chains (C-H stretching and bending), the ether linkage (C-O-C stretching), and the acetate counter-ion (asymmetric and symmetric COO⁻ stretching). amazonaws.com The N-H stretching vibrations for primary ammonium salts typically appear as a broad band in the 3000-3300 cm⁻¹ region. derpharmachemica.com The carboxylate (COO⁻) stretches are particularly diagnostic, appearing as strong bands around 1550-1650 cm⁻¹ (asymmetric) and 1300-1400 cm⁻¹ (symmetric).

Interactive Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3000 - 3300 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C=O Asymmetric Stretch (Acetate) | 1550 - 1650 | Strong |

| N-H Bend (Ammonium) | 1500 - 1560 | Medium |

| C-H Bend (Alkyl) | 1375 - 1470 | Medium |

| C=O Symmetric Stretch (Acetate) | 1300 - 1400 | Strong |

| C-O-C Stretch (Ether) | 1080 - 1150 | Strong |

Mass Spectrometry (e.g., MALDI-ToF-MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is used to determine the molecular weight of this compound and assess its purity. Techniques like Electrospray Ionization (ESI-MS) are well-suited for analyzing ionic compounds. In positive ion mode, the spectrum would show a prominent peak corresponding to the molecular weight of the 3-(Isooctyloxy)propylammonium cation. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula, confirming the compound's identity with high certainty. The calculated molecular weight for the complete salt is 275.43 g/mol . nih.gov

UV-Vis Spectroscopy for Concentration and Aggregate Formation Monitoring

While this compound itself lacks strong chromophores for direct quantitative analysis by UV-Vis spectroscopy in the 200-800 nm range, this technique is highly effective for monitoring its aggregation behavior in solution. nih.gov As an amphiphilic molecule, it is expected to form micelles or other aggregates above a certain concentration, known as the critical aggregation concentration (CAC). The formation of these aggregates can be detected by UV-Vis spectroscopy because the aggregates scatter light, leading to an apparent increase in absorbance across the spectrum. mdpi.com By systematically varying the concentration and monitoring this scattering effect, the CAC can be determined.

Microscopic Techniques for Morphological Investigations

Direct visualization of the structures formed by this compound in solution is achieved through advanced microscopy techniques.

Transmission Electron Microscopy (TEM) for Aggregate Visualization

Transmission Electron Microscopy (TEM) is a powerful technique for investigating the morphology of aggregates formed by amphiphilic molecules. nih.gov For this compound, Cryo-TEM would be particularly valuable. In this method, a thin film of the sample solution is rapidly frozen, preserving the aggregates in their native, hydrated state. nih.gov The resulting images can reveal the size, shape, and structure of these supramolecular assemblies, such as whether they form spherical micelles, worm-like micelles, or vesicles. researchgate.netresearchgate.net This morphological information is crucial for understanding the compound's properties as a surfactant and its performance in various applications.

Atomic Force Microscopy (AFM) for Surface Adsorption and Morphology Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique exceptionally suited for characterizing the surface adsorption and self-assembly of amphiphilic molecules like this compound at the nanoscale. mdpi.comyoutube.com This method provides direct visualization of the morphology of adsorbed layers on various substrates without the need for complex sample preparation or a vacuum environment. youtube.com By scanning a sharp tip attached to a cantilever over a surface, AFM generates a three-dimensional topographic map based on the forces between the tip and the sample. nih.gov

In the context of this compound, AFM can be employed to study the formation of self-assembled monolayers (SAMs) or other aggregate structures on substrates such as mica or graphite. researchgate.netnih.gov The technique can elucidate how experimental conditions—including substrate type, solution concentration, and temperature—influence the packing, orientation, and stability of the adsorbed molecules. nih.gov

Key research findings obtainable through AFM include:

Surface Coverage and Morphology: Imaging reveals whether the compound forms a complete, uniform monolayer or adsorbs as discrete, patchy aggregates. ucl.ac.uk The size, shape (e.g., hemicylindrical, spherical), and distribution of these aggregates can be quantified. researchgate.net

Layer Thickness: Through force spectroscopy, where the cantilever deflection is measured as it approaches and retracts from the surface, the thickness of the adsorbed molecular layer can be determined with sub-nanometer precision. nih.gov This helps to distinguish between monolayer and bilayer formation. ucl.ac.uk

Nanomechanical Properties: AFM can also probe the mechanical properties of the adsorbed layer, such as its stiffness or adhesion, providing insights into the intermolecular forces governing the self-assembly process. nih.gov

| Concentration (mM) | Surface Coverage (%) | Aggregate Morphology | Average Layer Thickness (nm) | Surface Roughness (RMS, nm) |

|---|---|---|---|---|

| 0.1 | 45 ± 5 | Patchy, disordered aggregates | 1.2 ± 0.2 | 0.8 ± 0.1 |

| 1.0 | 88 ± 4 | Incomplete monolayer with small domains | 1.8 ± 0.1 | 0.5 ± 0.1 |

| 5.0 | >95 | Complete, well-ordered monolayer | 2.1 ± 0.1 | 0.3 ± 0.05 |